6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . This reaction yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts or catalyst-free methods.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazolopyrazine derivatives.
Scientific Research Applications
6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4,7-dihydropyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: Known for their enzyme inhibitory properties and therapeutic potential.
Pyrazolo[5,1-b]quinazolines: These compounds are potent KATP channel openers and have applications in cardiovascular research.
Uniqueness
6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-4-oxo-N-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-8-18-12(14(20)15-9)7-11(17-18)13(19)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,20)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCBZJXJQBLCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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